

Synthesis Pathway of 3-Acetopropanol-d4: A Technical Guide

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Compound of Interest

Compound Name: 3-Acetopropanol-d4

Cat. No.: B565004

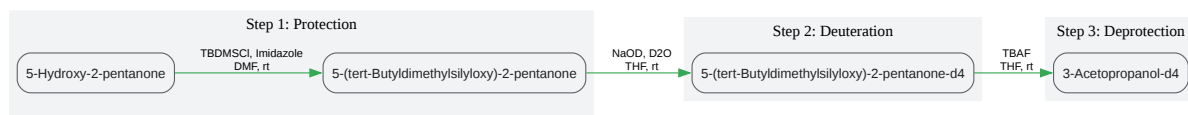
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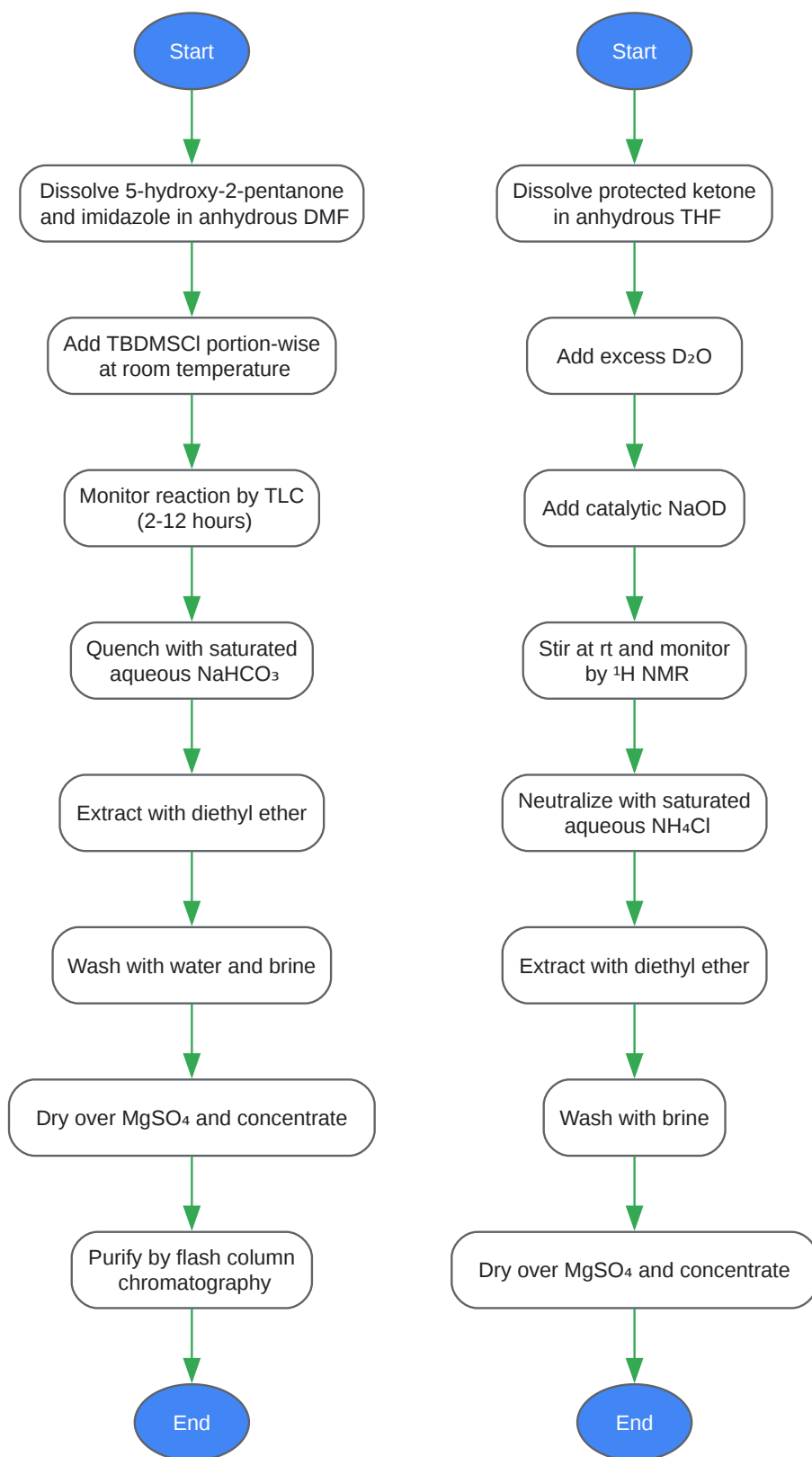
For Researchers, Scientists, and Drug Development Professionals

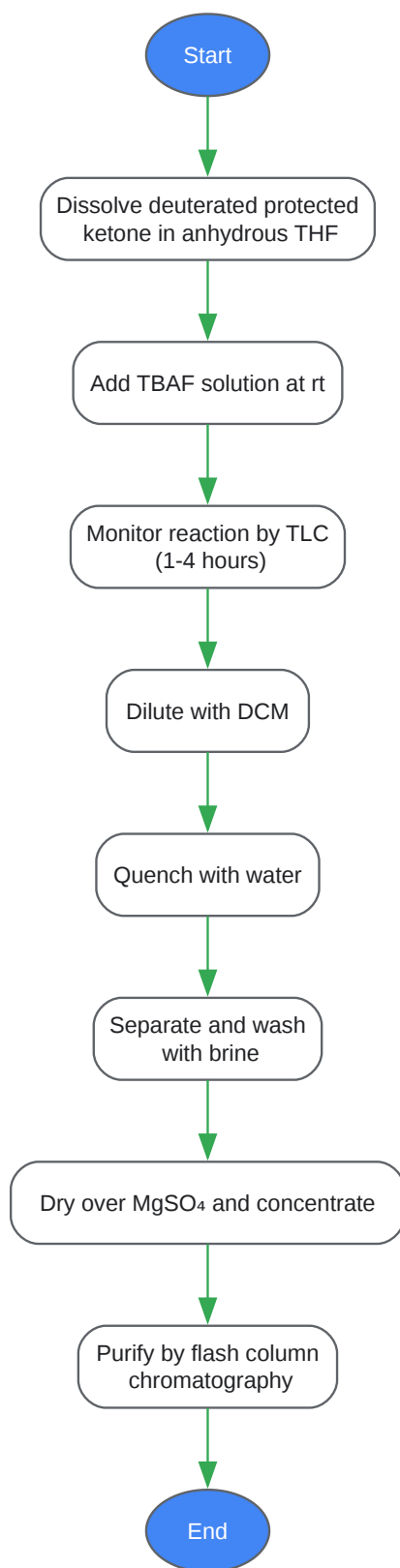
This technical guide provides a comprehensive overview of a plausible synthetic pathway for **3-Acetopropanol-d4**, also known as 5-hydroxy-2-pentanone-1,1,1,3-d4. Given the absence of a direct established synthesis in the current literature, this guide outlines a robust, four-step sequence commencing with the readily available starting material, 5-hydroxy-2-pentanone. The described methodology leverages well-established reactions, including hydroxyl group protection, base-catalyzed deuterium exchange, and subsequent deprotection, to afford the target deuterated compound. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary details to reproduce this synthesis in a laboratory setting.

I. Proposed Synthesis Pathway

The proposed synthesis of **3-Acetopropanol-d4** is a four-step process that begins with the commercially available 5-hydroxy-2-pentanone. The hydroxyl group is first protected as a tert-butyldimethylsilyl (TBDMS) ether. The key deuteriation step is then carried out via a base-catalyzed hydrogen-deuterium (H/D) exchange at the acidic α -positions of the ketone. Finally, the TBDMS protecting group is removed to yield the desired **3-Acetopropanol-d4**.







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